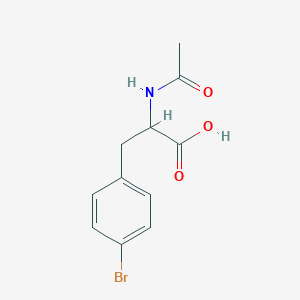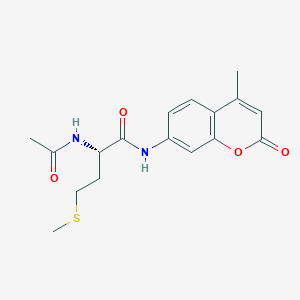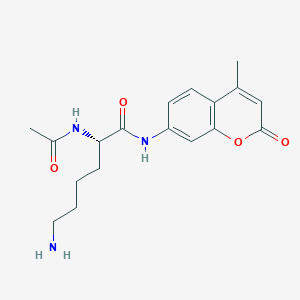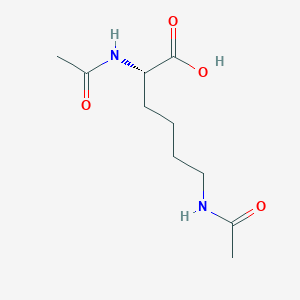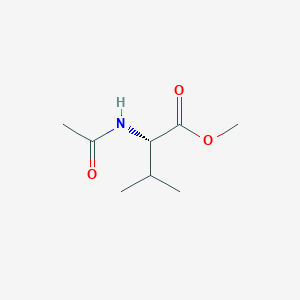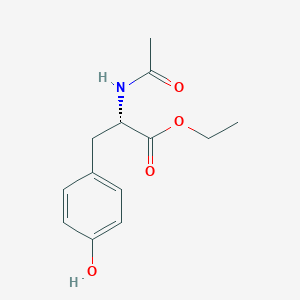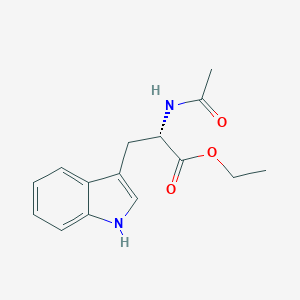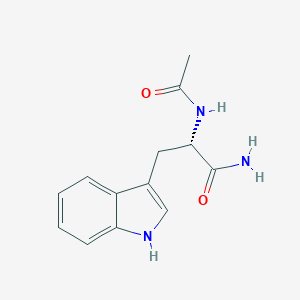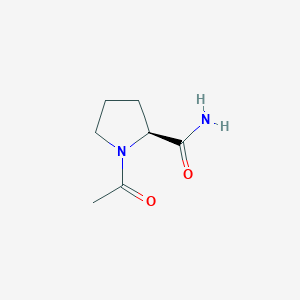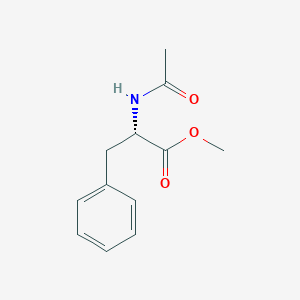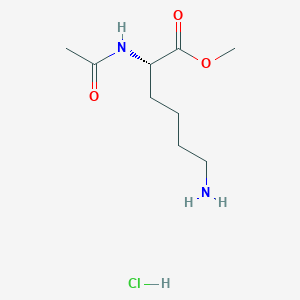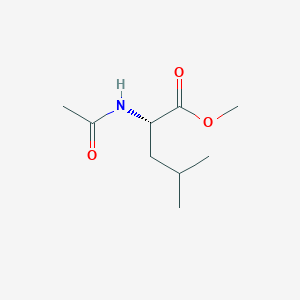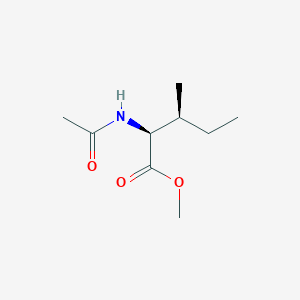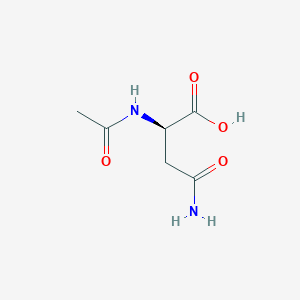
N-α-乙酰-D-天冬酰胺
描述
Nalpha-Acetyl-D-asparagine is a chiral amino acid derivative with the molecular formula C6H10N2O4 and a molecular weight of 174.15 g/mol It is a modified form of asparagine, where the amino group is acetylated
科学研究应用
Nalpha-Acetyl-D-asparagine has several scientific research applications:
作用机制
Target of Action:
Nalpha-Acetyl-D-asparagine is a non-essential amino acid that plays a role in the metabolic control of cell functions, particularly in nerve and brain tissue . .
Action Environment:
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the stability and efficacy of Nalpha-Acetyl-D-asparagine.
: D-Asparagine: Uses, Interactions, Mechanism of Action | DrugBank Online
生化分析
Biochemical Properties
Nalpha-Acetyl-D-asparagine is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is synthesized by asparagine synthase (ASNS), which catalyzes glutamine- or ammonia-dependent asparagine synthesis from aspartate . The nature of these interactions is complex and involves multiple steps of enzymatic reactions.
Cellular Effects
Nalpha-Acetyl-D-asparagine influences various types of cells and cellular processes. It plays a vital role in the development of cancer cells . It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Nalpha-Acetyl-D-asparagine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in asparagine metabolism, where it is synthesized by ASNS and hydrolyzed by asparaginase (ASNase) to aspartate .
Metabolic Pathways
Nalpha-Acetyl-D-asparagine is involved in several metabolic pathways. It interacts with enzymes such as ASNS and ASNase . These interactions could affect metabolic flux or metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions
Nalpha-Acetyl-D-asparagine can be synthesized through the acetylation of D-asparagine. The typical synthetic route involves the reaction of D-asparagine with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under mild conditions, usually at room temperature, to yield Nalpha-Acetyl-D-asparagine.
Industrial Production Methods
While specific industrial production methods for Nalpha-Acetyl-D-asparagine are not extensively documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
Nalpha-Acetyl-D-asparagine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert Nalpha-Acetyl-D-asparagine to its reduced forms.
Substitution: It can participate in substitution reactions where the acetyl group or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
相似化合物的比较
Similar Compounds
Nalpha-Acetyl-L-asparagine: Similar in structure but with the L-isomer of asparagine.
Nalpha-Acetyl-L-cysteine: Another acetylated amino acid with different functional properties.
Uniqueness
Nalpha-Acetyl-D-asparagine is unique due to its specific stereochemistry (D-isomer) and the presence of the acetyl group, which can influence its biological activity and chemical reactivity . This makes it distinct from other acetylated amino acids and asparagine derivatives.
属性
IUPAC Name |
(2R)-2-acetamido-4-amino-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c1-3(9)8-4(6(11)12)2-5(7)10/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFOXFJUNFFYMO-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901314392 | |
| Record name | N2-Acetyl-D-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901314392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26117-27-1 | |
| Record name | N2-Acetyl-D-asparagine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26117-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-Acetyl-D-asparagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026117271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2-Acetyl-D-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901314392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-acetyl-D-asparagine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


